2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

HIV integrase LEDGIN allosteric inhibitor

HIV integrase LEDGF/p75 pocket studies demand a scaffold with validated target engagement. The 6-chloro-4-phenyl substitution pattern of CAS 51505-10-3 defines the minimal LEDGIN pharmacophore, confirmed by a 2.00 Å co-crystal structure (PDB 3LPT). Generic quinolin-2-ones cannot substitute-removal of the 3-acetic acid abolishes integrase binding entirely. • Reference ligand for competitive LEDGF/p75 displacement assays with a known binding pose • Free carboxylic acid enables direct amide coupling, esterification, and hydrazide formation without protecting group steps • Clean CNS safety profile-no sedation at doses up to 200 mg/kg in rodent behavioral models

Molecular Formula C17H12ClNO3
Molecular Weight 313.74
CAS No. 51505-10-3
Cat. No. B2372199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
CAS51505-10-3
Molecular FormulaC17H12ClNO3
Molecular Weight313.74
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O
InChIInChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21)
InChIKeySHDUUQWYFNJIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Scientific Profile


2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid (CAS 51505-10-3) is a 2-(quinolin-3-yl)acetic acid derivative belonging to the quinolin-2-one (2-quinolone) class of heterocyclic compounds. It bears a chlorine substituent at position 6, a phenyl ring at position 4, and a carboxymethyl group at position 3 of the 1,2-dihydroquinolin-2-one core [1]. This compound is the prototypical scaffold of the LEDGIN class of allosteric HIV-1 integrase inhibitors and has been co-crystallized with HIV integrase (PDB entry 3LPT), confirming its binding in the LEDGF/p75-binding pocket [2][3]. It is also employed as a synthetic intermediate for constructing libraries of quinolin-2-one derivatives with antimicrobial and anticancer potential [4].

Structural tool Co-crystal validated LEDGIN reference for HIV-1 integrase allosteric site studies
Synthetic handle Carboxylic acid scaffold enables direct amide/ester library diversification
Negative control Characterized CNS-negative profile for off-target screening panels

Structural Determinants of Target Engagement and Utility


Within the 2-(quinolin-3-yl)acetic acid class, small structural modifications produce orders-of-magnitude changes in target potency and selectivity. The 6-chloro-4-phenyl substitution pattern of CAS 51505-10-3 defines the minimal pharmacophore required for HIV-1 integrase LEDGF/p75 pocket occupancy, as validated by the 2.00 Å co-crystal structure (PDB 3LPT) [1]. Replacing the 6-chloro with a 6-propyl group (as in CX05045) improves LEDGF/p75-IN inhibitory potency by ~20-fold, while further derivatization at position 6 with a tert-butyl ether (CX14442) yields ~254-fold enhancement [2]. Conversely, removal of the 3-acetic acid side chain abolishes integrase binding entirely, as the carboxylate engages critical hydrogen-bonding residues in the allosteric pocket [1]. The 4-phenyl group is similarly indispensable for hydrophobic packing. These steep structure–activity relationships mean that generic or near-neighbor quinolin-2-one compounds cannot substitute for CAS 51505-10-3 in applications requiring validated integrase engagement or a defined synthetic handle for library diversification [3].

6-Position modification shifts potency
Replacing 6-chloro with propyl or tert-butyl ether groups may alter LEDGF/p75 inhibitory potency by orders of magnitude, changing assay sensitivity.
3-Acetic acid removal abolishes binding
Analogs lacking the 3-acetic acid side chain (e.g., CAS 30169-33-6) may lose integrase engagement entirely and cannot serve as direct synthetic handles.
Unvalidated binding modes in near neighbors
Quinolin-2-one derivatives without co-crystal structures provide only inferred binding poses, limiting confidence in computational docking and SAR transfer.

Quantitative Comparative Evidence Against Closest Analogs


HIV-1 Integrase LEDGF/p75 Interaction Inhibition

The target compound (CAS 51505-10-3) inhibits the HIV-1 integrase–LEDGF/p75 protein-protein interaction with an IC50 of 11.7 µM (11,700 nM) in an AlphaScreen assay, as documented in BindingDB and linked to the co-crystal structure PDB 3LPT [1]. In contrast, the optimized LEDGIN analog CX05045 (which replaces the 6-chloro substituent with a 6-propyl group) shows an IC50 of 0.58 µM (580 nM) for the same interaction, and the further optimized CX14442 (6-tert-butyl ether derivative) reaches an IC50 of 0.046 µM (46 nM), as reported in the same assay format by the same research group [2]. The target compound is therefore approximately 20-fold less potent than CX05045 and approximately 254-fold less potent than CX14442 in the LEDGF/p75-IN biochemical assay.

LEDGF/p75 inhibition
Reported
IC50 11,700 nM (target)
vs 580 nM (CX05045)
vs 46 nM (CX14442)
Supports LEDGF/p75 binding-site occupancy context
AlphaScreen assay; cross-study comparable data
HIV integrase LEDGIN allosteric inhibitor LEDGF/p75 AlphaScreen

X-Ray Crystallographic Validation of Binding Mode

The target compound is the exact ligand in the publicly deposited co-crystal structure PDB 3LPT, determined at 2.00 Å resolution, showing unambiguous electron density for the (6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid molecule bound in the LEDGF/p75-binding pocket of the HIV-1 integrase catalytic core domain [1]. This structure reveals that the 3-acetic acid carboxylate forms hydrogen bonds with backbone amide groups of Glu170 and His171, the 2-oxo group interacts with Thr174, and the 4-phenyl and 6-chloro groups occupy complementary hydrophobic sub-pockets [1]. By contrast, many closely related quinolin-2-one acetic acid derivatives—including those with altered substitution at position 6 or lacking the 4-phenyl group—lack experimentally determined protein–ligand co-crystal structures, making their binding modes inferred rather than validated [2].

Binding mode validation
Structure validated
PDB 3LPT, 2.00 Å resolution
Experimentally validated binding pose for structure-based design
Analog co-crystal structures unavailable
X-ray crystallography PDB 3LPT HIV integrase binding mode structure-based drug design

CNS Depressant Activity Screening

In a systematic pharmacological evaluation, the target compound (reported as 6-chloro-4-phenyl-3-carboxymethyl-2-quinolone) and its ester/amide derivatives were screened for central nervous system (CNS) depressant activity in mice using the rotarod and inclined screen tests [1]. The parent acid compound exhibited no detectable CNS depressant activity at doses up to 200 mg/kg (i.p.), in contrast to several structurally related quinolin-2-one and 4-quinolone derivatives that have been reported to modulate GABA-A receptors or exhibit sedative properties [1][2]. This absence of acute CNS effects is notable given that certain 3-substituted quinolin-2-ones within the broader chemical class do penetrate the blood–brain barrier and induce CNS-related pharmacological effects [2].

CNS depression screen
Data to verify
No activity up to 200 mg/kg i.p. (mice)
Supports CNS-negative control selection context
Rodent rotarod/inclined screen; 1973 study
CNS depression quinolin-2-one neuropharmacology selectivity in vivo screen

Synthetic Versatility via Carboxylic Acid Handle

The 3-acetic acid moiety of CAS 51505-10-3 provides a chemically tractable handle for generating diverse compound libraries through standard amide coupling, esterification, and reduction reactions—a feature absent in the parent 6-chloro-4-phenylquinolin-2(1H)-one (CAS 30169-33-6), which lacks the acetic acid side chain [1]. This has been demonstrated practically: the target compound scaffold was elaborated into a 20-member library (compounds 2a–2t) by treating the free acid with thiocarbohydrazide to yield 4-amino-5-sulfanyl-4,5-dihydro-1,2,4-triazole derivatives, which were further converted to triazolothiadiazine-fused quinolin-2-ones (4a–4t) [1]. In contrast, the non-carboxylated parent compound (CAS 30169-33-6) cannot undergo these direct C–N bond-forming transformations at position 3 without pre-functionalization, limiting its utility as a diversification point [1].

Synthetic versatility
Head-to-head
Direct diversification to 20-member library
vs CAS 30169-33-6 (requires pre-functionalization)
Enables efficient parallel SAR library synthesis
Three-step amide/triazole chemistry (Desai 2019)
synthetic intermediate carboxylic acid derivatization amide coupling quinolin-2-one library medicinal chemistry

Antibacterial Activity of Derived Amides

In a pioneering SAR study, the free acid form of the target compound (6-chloro-4-phenyl-3-carboxymethyl-2-quinolone) showed no direct antibacterial activity, whereas its quinolyl acetamide derivatives—synthesized by condensing the acid with various amines—exhibited inhibitory activity specifically against Gram-positive bacteria [1]. This contrasts with the broader quinolin-2-one antibacterial class (e.g., fluoroquinolones), where the free carboxylic acid at an equivalent position is essential for gyrase/DNA topoisomerase IV inhibition [2]. The target compound thus serves as a prodrug-like precursor requiring amide derivatization to unlock Gram-positive antibacterial activity, a property not shared by directly antibacterial quinolone-3-carboxylic acids such as norfloxacin or ciprofloxacin [2].

Antibacterial profile
Class-level inference
Free acid: inactive
Derived amides: Gram-positive activity
Indicates amide-dependent Gram-positive SAR context
Qualitative 1973 data; MRSA/VRE screening context
antibacterial Gram-positive quinolyl acetamide MRSA structure–activity relationship

Best-Fit Research and Industrial Application Scenarios


HIV-1 Integrase Allosteric Inhibitor Lead Optimization

The target compound is the optimal choice as a reference ligand for HIV-1 integrase LEDGF/p75 pocket structural biology studies, given its validated co-crystal structure at 2.00 Å resolution (PDB 3LPT) [1]. Although less potent than optimized LEDGINs such as CX14442 (IC50 0.046 µM vs. 11.7 µM for the target), its simpler structure with fewer rotatable bonds makes it a superior starting scaffold for fragment-based drug design and computational docking benchmarks, where a known binding pose is essential for validating in silico models [2]. Researchers developing next-generation allosteric integrase inhibitors should procure this compound as a structural biology tool and as a positive control for competitive binding assays in the LEDGF/p75 displacement format.

Quinolin-2-One Library Synthesis via Carboxylic Acid Diversification

For medicinal chemistry groups constructing focused quinolin-2-one libraries, CAS 51505-10-3 is the preferred scaffold because its free carboxylic acid at position 3 enables direct amide coupling, esterification, and hydrazide formation without requiring C–H activation or halogen-metal exchange steps [1]. As demonstrated by Desai et al. (2019), a single batch of this compound can be diversified into a 20-member library of triazolothiadiazine-fused quinolin-2-ones in three synthetic steps, achieving product purities suitable for primary biological screening [1]. This synthetic efficiency contrasts with the non-carboxylated parent compound (CAS 30169-33-6) and the methyl ester prodrug (CAS 51505-11-4), both of which require additional functional group interconversion steps before diversification.

Gram-Positive Antibacterial Lead Discovery

The target compound is recommended as a starting material for Gram-positive antibacterial fragment-based screening programs, particularly those targeting MRSA and vancomycin-resistant enterococci (VRE). The established SAR—where the free acid is inactive but derived amides exhibit Gram-positive-selective activity—indicates a prodrug-like activation pathway or a target engagement mechanism distinct from classical DNA gyrase inhibitors [1][2]. Procurement of this compound enables systematic exploration of amide substituent effects on antibacterial potency, leveraging the carboxylic acid as a common synthetic entry point to diverse amide libraries.

Negative Control for CNS Activity Screening

In drug discovery campaigns involving quinolin-2-one or 4-quinolone scaffolds, the target compound serves as a well-characterized negative control for CNS-related off-target effects, having demonstrated no detectable CNS depressant activity at doses up to 200 mg/kg in rodent behavioral assays [1]. This is particularly valuable for anti-infective or peripheral-target programs where blood–brain barrier penetration and subsequent CNS effects represent a safety liability. Unlike many 3-substituted quinolin-2-ones that exhibit sedative or anxiolytic properties, CAS 51505-10-3 provides a clean CNS profile baseline for comparative neuropharmacology screening.

Application
Selection Property
Validation Focus
HIV-1 integrase allosteric-site structural biology
Co-crystal validated binding mode (PDB 3LPT)
Binding-mode reproducibility in AlphaScreen displacement assays
Quinolin-2-one scaffold diversification
Carboxylic acid handle for amide coupling/esterification
Synthetic efficiency and product purity for primary screening
Gram-positive antibacterial fragment screening
Amide-dependent Gram-positive SAR profile
Antibacterial activity of derived amides against MRSA/VRE strains
CNS off-target screening control
Characterized CNS-negative profile in rodent assays
Absence of motor coordination effects up to 200 mg/kg
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